molecular formula C15H12O4 B15343748 3-(2-methoxyphenoxy)-1(3H)-Isobenzofuranone

3-(2-methoxyphenoxy)-1(3H)-Isobenzofuranone

Cat. No.: B15343748
M. Wt: 256.25 g/mol
InChI Key: LSJGOBFPUVRAGH-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-1(3H)-isobenzofuranone is a synthetic or naturally derived phthalide derivative characterized by an isobenzofuranone core (a fused bicyclic structure with a lactone ring) substituted at the 3-position with a 2-methoxyphenoxy group. This compound belongs to the broader class of 1(3H)-isobenzofuranones, which are known for diverse bioactivities, including α-glucosidase inhibition, antioxidant, antiplatelet, and anticancer properties . The 2-methoxyphenoxy substituent distinguishes it from other analogs by introducing steric bulk and electronic effects that may modulate solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O4/c1-17-12-8-4-5-9-13(12)18-15-11-7-3-2-6-10(11)14(16)19-15/h2-9,15H,1H3

InChI Key

LSJGOBFPUVRAGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Biological Activity

3-(2-methoxyphenoxy)-1(3H)-isobenzofuranone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, synthesis methods, and related compounds, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C16H14O4
  • Molecular Weight : 270.28 g/mol
  • IUPAC Name : 3-(2-methoxyphenoxy)-1(3H)-isobenzofuranone

Synthesis Methods

The synthesis of 3-(2-methoxyphenoxy)-1(3H)-isobenzofuranone typically involves the reaction of 2-methoxyphenol with isobenzofuranone derivatives. Various catalysts and reaction conditions can be employed to optimize yield and purity. Common methods include:

  • Condensation Reactions : Utilizing acid catalysts to facilitate the formation of ether linkages.
  • Reflux Conditions : Often performed in organic solvents such as dimethylformamide (DMF) or dichloromethane.

Antimicrobial Properties

Studies have demonstrated that isobenzofuranone derivatives exhibit significant antimicrobial activity. For instance, a study assessing various isobenzofuranones found that compounds with similar structures inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
3-(2-methoxyphenoxy)-1(3H)-isobenzofuranone20S. aureus
Related Isobenzofuranone30E. coli

Anticancer Activity

Research indicates that isobenzofuranones possess cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives of isobenzofuranone showed IC50 values greater than 50 µM against K562 (leukemia), MCF-7 (breast cancer), and SGC7901 (gastric cancer) cell lines, suggesting limited efficacy in these models . However, modifications to the structure may enhance potency.

The mechanism by which 3-(2-methoxyphenoxy)-1(3H)-isobenzofuranone exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases involved in viral replication, suggesting a potential pathway for antiviral activity .
  • Induction of Apoptosis : Some studies indicate that isobenzofuranones can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antiviral Activity : A study screened various synthetic compounds against the West Nile Virus NS2B-NS3 protease, identifying several derivatives with promising inhibitory activity. Although 3-(2-methoxyphenoxy)-1(3H)-isobenzofuranone was not specifically highlighted, related structures showed competitive inhibition patterns .
  • Cytotoxicity Assessment : In a comparative study, several isobenzofuranones were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that while some derivatives were inactive at concentrations below 100 µM, others exhibited moderate cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the isobenzofuranone core is critical for bioactivity. Key analogs and their substituent-driven properties include:

Compound Name Substituent at 3-Position Molecular Formula Key Bioactivities (IC₅₀ or Activity Range) References
3-(2-Methoxyphenoxy)-1(3H)-Isobenzofuranone 2-Methoxyphenoxy C₁₅H₁₂O₄ Theoretical/Expected: Moderate α-glucosidase inhibition, antioxidant potential
Epicoccone C (253) 5,7-Dihydroxy-3,6-dimethoxy-4-methyl C₁₁H₁₂O₆ α-Glucosidase inhibition (32.3–63.3 µM) [1]
JVPH-3 4-Chlorophenyl C₁₄H₈Cl₂O₃ Antileishmanial activity (NMR-confirmed structure) [3]
3-Butyl-1(3H)-Isobenzofuranone (NBP) n-Butyl C₁₂H₁₄O₂ Anti-ischemic (neuroprotective effects) [15]
7-Hydroxy-1(3H)-Isobenzofuranone Hydroxy C₈H₆O₃ Antibacterial (isolated from Cladosporium sp.) [21]
3-(4-Hydroxy-3-Methoxybenzyl)-... Complex phenolic substituent C₃₀H₃₂O₁₁ Antioxidant (linked to phenolic groups) [17]

Key Observations :

  • Electron-Withdrawing Groups : Substitution with electron-withdrawing groups (e.g., CONH₂) enhances perforin inhibition (IC₅₀ = 0.79 µM) but reduces solubility .
  • Methoxy vs. Hydroxy : Methoxy groups (e.g., Epicoccone C) improve α-glucosidase inhibition compared to hydroxylated analogs (e.g., Epicoccone D), likely due to reduced hydrogen bonding and increased lipophilicity .
  • Phenolic Substituents: Compounds with free phenolic hydroxy groups (e.g., 4,6-dihydroxy-1(3H)-isobenzofuranone) exhibit stronger antioxidant activity (comparable to ascorbic acid) .

Discussion of Key Differentiators

  • 3-(2-Methoxyphenoxy)-1(3H)-Isobenzofuranone vs. Epicoccone C: The 2-methoxyphenoxy group in the target compound introduces a larger aromatic substituent compared to Epicoccone C’s 3,6-dimethoxy-4-methyl group. This may enhance binding to hydrophobic enzyme pockets but reduce solubility. Expected α-glucosidase inhibition potency is likely intermediate between Epicoccone C (strong) and hydroxylated analogs (weak) .
  • Comparison with 3-Butyl-1(3H)-Isobenzofuranone (NBP): NBP’s linear alkyl chain (n-butyl) confers neuroprotective effects via blood-brain barrier penetration, whereas the target compound’s aromatic substituent may favor peripheral targets .

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